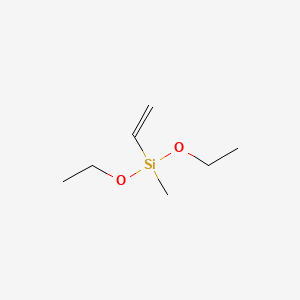
二乙氧基甲基乙烯基硅烷
描述
Diethoxymethylvinylsilane is an organosiloxane with a reactive vinyl group. It is known for its toughness, high thermal stability, and ability to form a highly cross-linked polymer through thermal polymerization .
Molecular Structure Analysis
The molecular formula of Diethoxymethylvinylsilane is C7H16O2Si . Unfortunately, the specific details about its molecular structure are not available in the retrieved data.Chemical Reactions Analysis
Diethoxymethylvinylsilane is known to undergo thermal polymerization, resulting in a highly cross-linked polymer . The specifics of this reaction or other chemical reactions involving Diethoxymethylvinylsilane are not detailed in the available resources.Physical And Chemical Properties Analysis
Diethoxymethylvinylsilane is a liquid with a refractive index of 1.401 (lit.) and a density of 0.858 g/mL at 25 °C (lit.) . It has a boiling point of 133-134 °C (lit.) . It is soluble in methanol .科学研究应用
Diethoxy(methyl)(vinyl)silane: A Comprehensive Analysis of Scientific Research Applications
Microelectronics Industry: Diethoxy(methyl)(vinyl)silane is utilized in the microelectronics industry to prepare benzocyclobutene (BCB) functionalized siloxanes . These siloxanes are crucial for developing encapsulating resins that protect electronic components from environmental factors and mechanical stress .
Sensor Technology: This compound is also instrumental in creating polysiloxane modified tetraphenylethene (PTPESi) , which has potential applications as a sensor for the vapor phase detection of explosives. This application highlights the compound’s role in enhancing safety and security through advanced sensing technology .
Coatings and Adhesives: Diethoxy(methyl)(vinyl)silane can be converted into a highly cross-linked polymer through thermal polymerization, making it valuable in the production of coatings and adhesives. Its properties such as hydrophobicity and thermal stability contribute to the durability and effectiveness of these products .
Textile Industry: In textiles, this compound imparts desirable characteristics like crosslinking and hydrophobicity, which can improve the performance and longevity of fabrics .
Polymer Chemistry: As a versatile organosilicon compound, it serves as a monomer that can be polymerized to form various polymeric structures, contributing to advancements in polymer chemistry .
Coupling Agent: It acts as a coupling agent in materials science, facilitating the bonding between different materials, which is essential for composite materials .
安全和危害
Diethoxymethylvinylsilane is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
作用机制
Target of Action
Diethoxy(methyl)(vinyl)silane, also known as Diethoxymethylvinylsilane, is an organosiloxane with a reactive vinyl group . It primarily targets the formation of highly cross-linked polymers through thermal polymerization reaction .
Mode of Action
The mode of action of Diethoxy(methyl)(vinyl)silane involves its interaction with the process of polymerization. The compound, having a reactive vinyl group, can be converted into a highly cross-linked polymer through thermal polymerization reaction .
Biochemical Pathways
The biochemical pathway affected by Diethoxy(methyl)(vinyl)silane is the polymerization process. The compound’s ability to form highly cross-linked polymers influences the downstream effects of this pathway .
Pharmacokinetics
Its physical properties such as its liquid form, density of 0858 g/mL at 25 °C, and boiling point of 133-134 °C, suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the action of Diethoxy(methyl)(vinyl)silane is the formation of highly cross-linked polymers. These polymers have high thermo-stability and good toughness, making them suitable for various applications .
Action Environment
The action of Diethoxy(methyl)(vinyl)silane is influenced by environmental factors such as temperature, as its polymerization reaction is thermal . Its stability and efficacy may also be affected by the presence of moisture, as it is moisture sensitive .
属性
IUPAC Name |
ethenyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQQKKTDDNCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863553 | |
| Record name | Ethenyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxy(methyl)(vinyl)silane | |
CAS RN |
5507-44-8 | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxy(methyl)vinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyldiethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxy(methyl)(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXY(METHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethoxymethylvinylsilane impact the properties of silica matrices used for incorporating organic dyes?
A1: Diethoxymethylvinylsilane (DEMVS) acts as a gel modifier when combined with tetraethoxysilane (TEOS) during the formation of silica matrices. This modification influences several key properties:
- Improved dye incorporation: While high concentrations of DEMVS can hinder dye incorporation, carefully controlled ratios of DEMVS to TEOS can enhance the solubility of specific dyes. For example, the functionalized dye 0-4-methylcoumarinyl-N-[3-(triethoxysilyl)-propyl] carbamate showed improved solubility in highly modified DEMVS-TEOS matrices. []
- Enhanced thermal stability: Doped matrices synthesized with DEMVS exhibit improved thermal stability of the incorporated dyes compared to pure TEOS matrices. This effect was observed with the dye oxazine 725. []
- Prevention of cracking: Adding DEMVS to TEOS helps prevent cracking during the drying process of the gel, particularly at DEMVS-TEOS molar ratios greater than 2.750. []
Q2: What are the limitations of using Diethoxymethylvinylsilane in creating dye-doped silica matrices?
A2: While DEMVS offers benefits, there are limitations to consider:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)

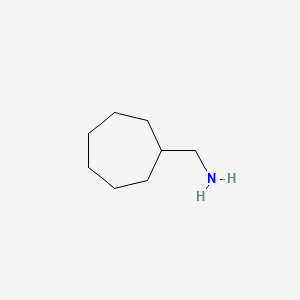
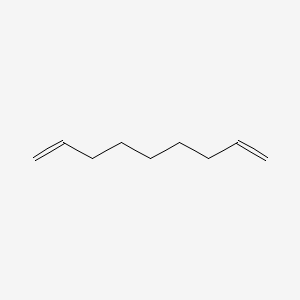
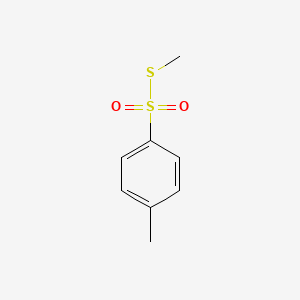
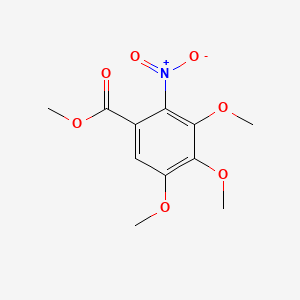
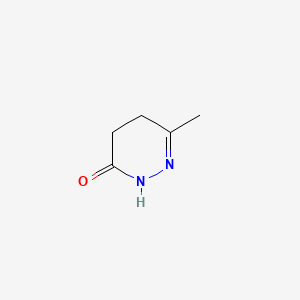
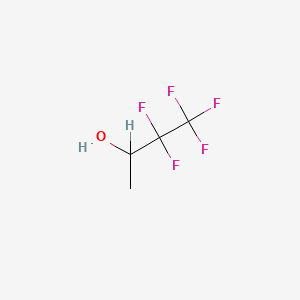
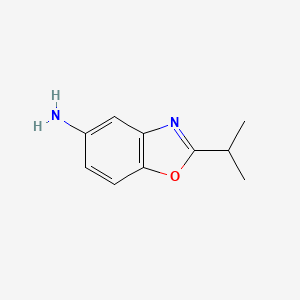

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
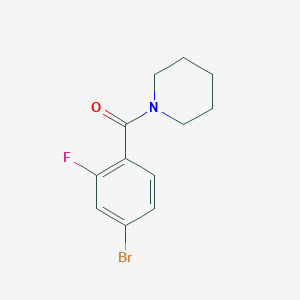
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)